[2-(3-Cyano-propoxy)-phenyl]-acetic acid
Description
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-[2-(3-cyanopropoxy)phenyl]acetic acid |
InChI |
InChI=1S/C12H13NO3/c13-7-3-4-8-16-11-6-2-1-5-10(11)9-12(14)15/h1-2,5-6H,3-4,8-9H2,(H,14,15) |
InChI Key |
JRZPEHMOHFSHAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OCCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The electron-withdrawing cyano group in this compound may reduce basicity compared to amino-substituted analogs (e.g., atenolol acid, ) but enhance reactivity toward nucleophiles .
- Solubility: Bulky aromatic substituents (e.g., 3,4,5-triphenyl in 1a) reduce solubility in polar solvents, complicating synthesis and formulation .
- Biological Activity: Chlorophenoxy and trifluoromethoxy derivatives exhibit anti-inflammatory and antimicrobial properties, suggesting that the cyano-propoxy analog may target similar pathways (e.g., cyclooxygenase inhibition) .
This compound
Hypothetical synthesis steps (based on and ):
Ether Formation : Reaction of 2-hydroxyphenylacetic acid with 3-bromopropionitrile under basic conditions.
Nitrile Hydrolysis: Conversion of the cyano group to carboxylic acid using HCl/TiCl₄ (yield ~85%, as in ) .
Comparison with Analogous Syntheses
Notable Trends:
- Catalysts : TiCl₄ and crown ethers (e.g., 18-crown-6) are critical for enhancing reaction efficiency in low-polarity media .
- Yield Optimization: Multi-step syntheses of bulky analogs (e.g., 1a) often require chromatographic purification, whereas simpler derivatives (e.g., chlorophenoxy analogs) are recrystallized .
Preparation Methods
Direct Oxidation via Potassium Permanganate
Treatment of 2-(3-cyano-propoxy)benzaldehyde with KMnO4 in acidic media (H2SO4/H2O) oxidizes the aldehyde to –COOH. However, harsh conditions risk partial hydrolysis of the nitrile group to –CONH2, necessitating careful pH and temperature control.
Key Data
-
Yield: 70–75% under controlled conditions (0–5°C, 4 hours).
-
Byproducts: <5% amide formation detected via LC-MS.
Stepwise Oxidation via Intermediate Alcohol
A milder approach involves reducing the aldehyde to an alcohol (NaBH4 in MeOH) followed by oxidation:
-
Reduction : 2-(3-cyano-propoxy)benzaldehyde → 2-(3-cyano-propoxy)benzyl alcohol (95% yield).
-
Oxidation : Using NaClO2 in a buffered system (NaH2PO4, 2-methyl-2-butene) to yield this compound (88% yield, >99% purity).
Alternative Routes: Hydrogenation of Mandelic Acid Derivatives
Inspired by US Patent 4339594A, a novel pathway involves synthesizing a mandelic acid analog followed by catalytic hydrogenation:
-
Cyanohydrin Formation : 2-(3-cyano-propoxy)benzaldehyde reacts with HCN to form 2-(3-cyano-propoxy)mandelonitrile.
-
Hydrolysis : Acidic hydrolysis converts the nitrile to –COOH, yielding 2-(3-cyano-propoxy)mandelic acid.
-
Hydrogenation : Pd/C-mediated hydrogenation removes the β-hydroxyl group, producing the target compound (65% overall yield).
Advantages : Avoids strong oxidants, preserving nitrile integrity.
Challenges : Requires high-pressure H2 and specialized equipment.
Crystallization and Purification Techniques
Post-synthesis purification is critical for pharmaceutical-grade material. CN103936688A highlights crystallization using ethyl acetate/n-hexane mixtures, yielding Form A crystals with a melting point of 158–160°C.
Crystallization Parameters
| Solvent System | Purity (%) | Crystal Form |
|---|---|---|
| Ethyl acetate/Hexane | 99.5 | A |
| Methanol/Water | 98.2 | B (amorphous) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Direct Oxidation | 75 | 98 | Low | Moderate |
| Stepwise Oxidation | 88 | 99.5 | Moderate | High |
| Hydrogenation | 65 | 97 | High | Low |
The stepwise oxidation route offers the best balance of yield and scalability, while hydrogenation is less favorable due to cost and equipment demands.
Q & A
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?
- Methodological Answer : H NMR analysis in CDCl typically reveals distinct signals: a singlet for the acetic acid methylene group (δ ~3.6 ppm), a triplet for the cyano-propoxy chain (δ ~2.8–3.2 ppm), and aromatic protons (δ ~6.8–7.4 ppm). C NMR confirms the nitrile carbon (δ ~115–120 ppm) and carbonyl resonance (δ ~170–175 ppm). Compare spectral data with structurally analogous compounds, such as 2-(4-acetylphenyl)acetic acid, to validate assignments .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Adhere to OSHA standards (29 CFR 1910.1020) for exposure monitoring. Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). In case of accidental exposure, rinse with water for 15 minutes and consult occupational health specialists. Store in ventilated areas to mitigate respiratory hazards (H335) .
Advanced Research Questions
Q. How do microbial biodegradation pathways of phenylacetic acid derivatives inform the environmental fate of this compound?
- Methodological Answer : Rhodococcus ruber and related species degrade phenylacetic acid via hydroxylation and ring cleavage (e.g., homogentisic acid pathway). For this compound, hypothesize initial hydrolysis of the cyano-propoxy group, followed by aromatic ring oxidation. Use LC-MS/MS to identify intermediates like 3-hydroxyphenylacetic acid or 2,5-dihydroxyphenylacetic acid (homogentisic acid) .
Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction can determine dihedral angles between aromatic and heterocyclic moieties. For example, in analogous tetrazole-phenyl compounds, angles of ~84° between planes are observed. Hydrogen bonding patterns (O–H⋯N) and π–π stacking (3.7–3.8 Å) stabilize crystal packing. Refine data with software like SHELXL and validate using R-factors (<5%) .
Q. How can contradictory data on the bioactivity of phenylacetic acid derivatives be reconciled in structure-activity relationship (SAR) studies?
- Methodological Answer : Address discrepancies by: (i) Validating purity via HPLC (e.g., >98% for SAR consistency). (ii) Testing enantiomeric specificity; for example, (R)-(-)-α-methoxyphenylacetic acid shows distinct activity vs. racemic mixtures. (iii) Correlating substituent effects (e.g., electron-withdrawing cyano groups vs. methoxy donors) using Hammett plots .
Q. What analytical strategies differentiate regioisomers in this compound synthesis?
- Methodological Answer : Combine GC-MS with derivatization (e.g., silylation) to enhance volatility. Regioisomers exhibit distinct retention times and fragmentation patterns. For example, meta-substituted isomers show base peaks at m/z 177 (CHNO), while para-substituted analogs fragment at m/z 163 (CHNO) .
Data Contradiction Analysis
Q. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?
- Methodological Answer : Variability arises from: (i) Inconsistent purification methods (e.g., column chromatography vs. recrystallization). (ii) Residual solvents (e.g., DMF) affecting crystallization. Standardize protocols using preparative HPLC (C18 column, acetonitrile/water gradient) and quantify impurities via H NMR integration .
Environmental and Toxicological Considerations
Q. What ecotoxicological data gaps exist for this compound, and how can they be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
